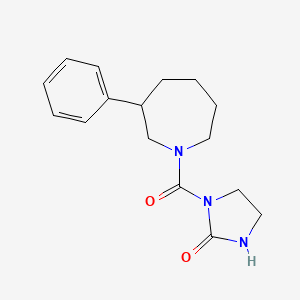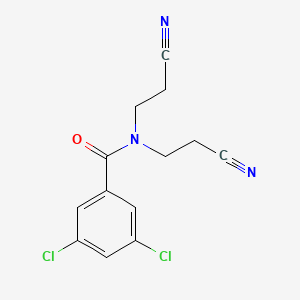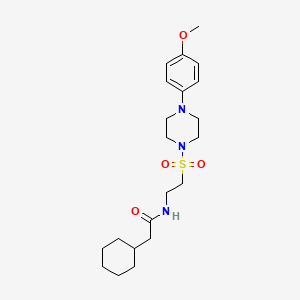
1-(3-Fenilazepane-1-carbonil)imidazolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one is a small molecule compound with the molecular formula C16H21N3O2 and a molecular weight of 287.363. This compound has gained significant attention in medicinal chemistry due to its potential as an anticancer agent. Its unique chemical structure makes it a subject of interest in various fields of research.
Aplicaciones Científicas De Investigación
1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In biology, it is used to study cellular pathways and molecular targets involved in cancer progression. In the chemical industry, it serves as a valuable intermediate for the synthesis of more complex molecules.
Métodos De Preparación
The synthesis of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one involves several steps. One common method is the formation of imidazolidin-2-ones from 1,2-diamines and carbon dioxide using tetramethylphenylguanidine as the basic promoter and diphenylphosphoryl azide as the dehydrative activator . The reaction is typically carried out in solvents like acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Mecanismo De Acción
The mechanism of action of 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound may also inhibit certain enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparación Con Compuestos Similares
1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives and similar compounds. Some similar compounds include benzimidazolidin-2-ones and other substituted imidazolidin-2-ones . What sets 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one apart is its unique structure, which contributes to its specific biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(3-phenylazepane-1-carbonyl)imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-15-17-9-11-19(15)16(21)18-10-5-4-8-14(12-18)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXCFJHHHHDTPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2442629.png)

![9b-(4-chlorophenyl)-1-(3-methoxybenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2442633.png)
![4-(dimethylsulfamoyl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2442634.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2442635.png)
![2-[(2,5-Dimethylphenyl)methyl]-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2442636.png)


![3-methyl-N-(3-prop-2-ynyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)-1,2-oxazole-5-carboxamide](/img/structure/B2442641.png)
![(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid](/img/new.no-structure.jpg)

![4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2442646.png)

